molecular formula C7H13NO3 B8628245 5,5-Dimethoxypiperidin-2-one

5,5-Dimethoxypiperidin-2-one

Cat. No.: B8628245
M. Wt: 159.18 g/mol
InChI Key: BNDAVPIDNYODPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethoxypiperidin-2-one is a six-membered lactam (piperidinone) featuring two methoxy (-OCH₃) groups at the 5th position of the ring. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 171.18 g/mol. The compound’s structure combines the rigidity of a lactam ring with the electron-donating properties of methoxy substituents, making it a versatile intermediate in organic synthesis and pharmaceutical research. The methoxy groups enhance solubility in polar solvents, while the lactam moiety enables participation in hydrogen bonding and ring-opening reactions .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

5,5-dimethoxypiperidin-2-one

InChI

InChI=1S/C7H13NO3/c1-10-7(11-2)4-3-6(9)8-5-7/h3-5H2,1-2H3,(H,8,9)

InChI Key

BNDAVPIDNYODPF-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC(=O)NC1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 5,5-Dimethoxypiperidin-2-one, such as heterocyclic rings, methoxy/dimethyl substituents, or lactam/diketone functionalities:

Compound Name Molecular Formula Key Structural Features Applications References
This compound C₇H₁₃NO₃ Six-membered lactam with 5,5-dimethoxy groups Organic synthesis, pharmaceutical intermediates
4-(5,5-Dimethyl-1,3-dioxan-2-yl)piperidine oxalate C₁₂H₂₁NO₆ Piperidine linked to a dimethyl-substituted dioxane ring; oxalate salt Pharmaceutical salt forms (improved crystallinity)
5,6-Dimethoxypyridin-2-ol C₇H₉NO₃ Pyridine ring with 5,6-dimethoxy and 2-hydroxyl groups Medicinal chemistry (acidic proton for reactivity)
5,5-Dimethyl-1,3-cyclohexanedione C₈H₁₂O₂ Cyclohexane ring with 5,5-dimethyl and 1,3-diketone groups Enolate chemistry, polymer/perfume synthesis
5,5-Dimethyl-2-pyrrolidone C₆H₁₁NO Five-membered lactam with 5,5-dimethyl groups Polar aprotic solvent, drug delivery systems

Key Differences and Research Findings

Reactivity and Solubility
  • This compound: The methoxy groups increase polarity, enhancing solubility in polar solvents like methanol or acetonitrile. The lactam ring participates in hydrogen bonding, making it suitable for catalytic applications or as a building block in alkaloid synthesis .
  • 4-(5,5-Dimethyl-1,3-dioxan-2-yl)piperidine oxalate : The dioxane ring provides ether oxygen atoms, improving water solubility in its oxalate salt form. This property is advantageous in pharmaceutical formulations requiring stable crystalline salts .
  • 5,6-Dimethoxypyridin-2-ol : The pyridine ring’s aromaticity and hydroxyl group confer acidity (pKa ~8–10), enabling deprotonation for nucleophilic substitutions. This contrasts with the lactam’s neutral character .
Ring Strain and Stability
  • 5,5-Dimethyl-2-pyrrolidone: The five-membered lactam exhibits greater ring strain than six-membered piperidinones, increasing reactivity in polymerization or solvolysis. Its dimethyl groups add steric hindrance, reducing unwanted side reactions .
  • 5,5-Dimethyl-1,3-cyclohexanedione: The diketone structure allows conjugation between carbonyl groups, stabilizing enolate intermediates. This reactivity is absent in lactams like this compound .
Pharmaceutical Relevance
  • The oxalate salt of 4-(5,5-dimethyl-1,3-dioxan-2-yl)piperidine is used in regulatory-compliant drug formulations, highlighting the importance of counterions in bioavailability .
  • This compound’s balance of solubility and stability makes it preferable over 5,5-Dimethyl-2-pyrrolidone in APIs requiring controlled release profiles .

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